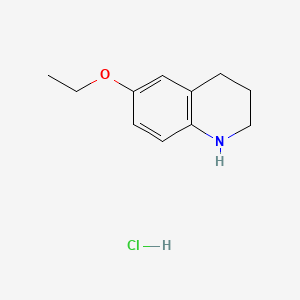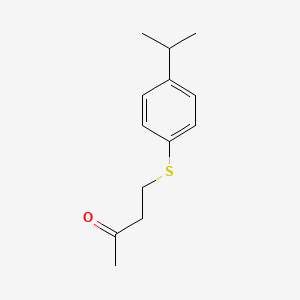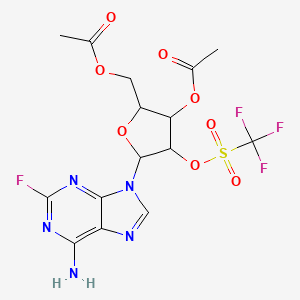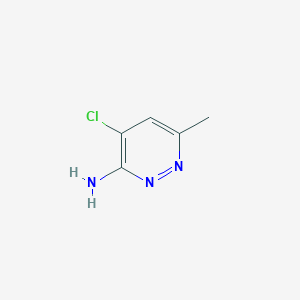
4-Chloro-6-methylpyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methylpyridazin-3-amine is an organic compound belonging to the class of pyridazines. Pyridazines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and an amine group at the 3rd position on the pyridazine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-6-methylpyridazin-3-amine involves the reaction of 3,6-dichloro-4-methylpyridazine with liquid ammonia in ethanol at 120°C for 12 hours in a sealed tube. The reaction mixture is then cooled, and the residue is purified by flash chromatography .
Industrial Production Methods: In an industrial setting, 3,6-dichloro-4-methylpyridazine is reacted with concentrated ammonium hydroxide solution in a sealed autoclave at 120°C for 18 hours. The mixture is then cooled, diluted with water, and the solid product is collected by filtration and purified by column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using appropriate reagents.
Condensation Reactions: It can react with carbonyl compounds to form imines.
Alkylation Reactions: It can be alkylated to form substituted amines.
Common Reagents and Conditions:
Substitution: Reagents like dimethylzinc and tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide solvent.
Condensation: Carbonyl compounds such as aldehydes and ketones.
Alkylation: Alkylating agents.
Major Products:
- Substituted pyridazines
- Imines
- Alkylated amines
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methylpyridazin-3-amine is a versatile compound with applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of agrochemicals and functional materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methylpyridazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and amine groups play a crucial role in binding to these targets, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 6-Chloro-4-methylpyridazin-3-amine hydrochloride
- 3,6-Dichloro-4-methylpyridazine
- 3-Amino-6-chloropyridazine
Uniqueness: 4-Chloro-6-methylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives .
Eigenschaften
Molekularformel |
C5H6ClN3 |
|---|---|
Molekulargewicht |
143.57 g/mol |
IUPAC-Name |
4-chloro-6-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,7,9) |
InChI-Schlüssel |
NFMOMDCBZKCDKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)
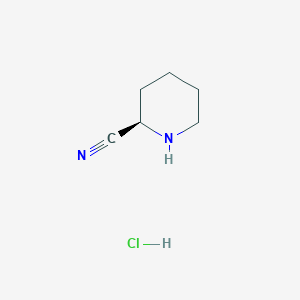
![2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13650990.png)
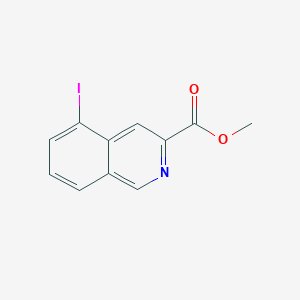
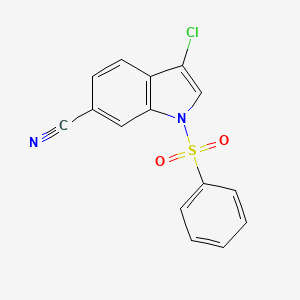



![4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)

